3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride
描述
Systematic Nomenclature and Synonyms
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary name being 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride. The compound is registered under Chemical Abstracts Service number 889214-87-3, which serves as its unique chemical identifier in international databases.
Multiple systematic names and synonyms have been documented in chemical literature and databases. The compound is alternatively designated as 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one hydrochloride, reflecting the tetrahydro nature of the seven-membered azepine ring. Additional nomenclature variations include 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride and 2H-1-Benzazepin-2-one, 3-amino-1,3,4,5-tetrahydro-, hydrochloride (1:1).
The systematic naming also encompasses the parent compound designation as 3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one with hydrochloride as the counterion. Various database entries utilize alternative representations such as 3-amino-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride, emphasizing the benzo-fused nature of the ring system.
Table 1: Nomenclature and Chemical Identifiers
| Property | Value |
|---|---|
| Primary Name | This compound |
| Chemical Abstracts Service Number | 889214-87-3 |
| MDL Number | MFCD09029045 |
| Molecular Formula | C₁₀H₁₃ClN₂O |
| Molecular Weight | 212.68 g/mol |
Molecular Architecture and Stereochemical Considerations
The molecular architecture of this compound is characterized by a bicyclic framework consisting of a benzene ring fused to a seven-membered azepine ring containing nitrogen at position 1. The free base form possesses the molecular formula C₁₀H₁₂N₂O with a molecular weight of 176.21 g/mol, while the hydrochloride salt increases the molecular weight to 212.68 g/mol.
The structural architecture features an amino group positioned at carbon-3 of the azepine ring and a carbonyl group at carbon-2, creating an amide-like lactam functionality. The compound exhibits a non-planar three-dimensional structure due to the presence of the seven-membered azepine ring, which introduces conformational flexibility and potential for stereochemical complexity.
Stereochemical considerations are particularly important for this compound class, as evidenced by the existence of both (R)- and (S)-enantiomers of the parent 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. The (S)-enantiomer carries Chemical Abstracts Service number 137036-54-5, while the (R)-enantiomer is designated as 137036-55-6, indicating the stereochemical significance of the chiral center at carbon-3.
The seven-membered azepine ring adopts a non-planar conformation that can undergo ring inversion, similar to cycloheptane systems. This conformational flexibility results in the presence of conformational enantiomers in solution, where the ring can adopt mirror-image conformations. Research on related pyrido-benzazepinone systems has demonstrated that the seven-membered ring introduces a certain degree of torsion in adjacent aromatic rings, affecting the overall molecular geometry.
Table 2: Molecular Architecture Parameters
| Structural Feature | Description |
|---|---|
| Ring System | Benzo[b]azepine (6,7-bicyclic) |
| Chiral Centers | 1 (at carbon-3) |
| Functional Groups | Primary amine, lactam carbonyl |
| Molecular Geometry | Non-planar due to seven-membered ring |
| Conformational Behavior | Ring inversion possible |
Crystallographic Data and Solid-State Properties
Crystallographic analysis of benzazepinone systems provides crucial insights into solid-state molecular conformations and intermolecular interactions. While specific crystallographic data for the hydrochloride salt of 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is limited in available literature, comparative analysis with related benzazepinone structures offers valuable structural information.
Related crystallographic studies on similar benzazepinone compounds reveal characteristic structural features of this compound class. For instance, crystallographic analysis of 1-methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b]diazepin-4-one demonstrated a monoclinic crystal system with space group C2/c. The asymmetric unit contained a single non-planar molecule exhibiting conformational enantiomerism due to the seven-membered ring system.
The non-planar nature observed in related structures suggests that this compound likely exhibits similar solid-state conformational properties. The presence of the amino group and hydrochloride counterion introduces possibilities for hydrogen bonding interactions in the crystal lattice, which can significantly influence packing arrangements and stability.
Comparative crystallographic data from related Schiff base derivatives of aminobenzoic acids and acetylacetone compounds provide additional structural context. These studies revealed various crystal systems including monoclinic and orthorhombic arrangements, with different space groups depending on substituent patterns. The crystallographic parameters typically include unit cell dimensions ranging from approximately 10-17 Ångströms for different axes, with beta angles varying between 92-118 degrees for monoclinic systems.
The solid-state properties of the hydrochloride salt are expected to differ significantly from the free base due to ionic interactions between the protonated amine and chloride ion. This ionic character typically results in higher melting points, increased water solubility, and altered crystal packing compared to the neutral compound.
Table 3: Comparative Crystallographic Parameters for Related Benzazepinone Systems
The Cambridge Structural Database contains entries for related benzazepinone compounds, providing experimental crystallographic data that can serve as structural analogs for understanding the solid-state behavior of this compound. These database entries typically include three-dimensional coordinates, unit cell parameters, space group information, and quality measures for crystal structure determinations.
属性
IUPAC Name |
3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13;/h1-4,8H,5-6,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMCGKNBANDCGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889214-87-3 | |
| Record name | 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
生物活性
3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride is a compound belonging to the class of benzoazepines, characterized by its unique bicyclic structure. This compound has attracted significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C10H13ClN2O
- Molecular Weight : 202.68 g/mol
- CAS Number : 889214-87-3
Structural Characteristics
The compound features an amino group at the 3-position and a carbonyl group at the 2-position of the azepine ring. Its chiral nature further contributes to its pharmacological properties, making it a valuable target for synthetic and biological research .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of various receptors and enzymes, particularly those involved in inflammatory pathways. For instance, it has been shown to inhibit certain enzymes that play a role in inflammation, thereby potentially reducing inflammatory responses .
Pharmacological Applications
Research indicates that this compound may exhibit several pharmacological activities:
- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes, providing a basis for its use in treating inflammatory disorders.
- Anticancer Properties : Preliminary investigations have indicated potential efficacy against certain cancer cell lines, warranting further exploration into its mechanisms and therapeutic applications .
- Neuropharmacological Effects : The compound's structure allows it to interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound. For instance:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | C10H12N2O | Parent compound; lacks chirality |
| (S)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | C10H12N2O | Enantiomer of (R) form |
| 3-amino-1,3,4,5-tetrahydro-benzodiazepine | C11H14N2O | Contains an extra carbon; different ring structure |
This table illustrates how the unique bicyclic structure and chirality of this compound may confer distinct biological activities compared to its analogs .
Anti-inflammatory Activity Study
In a study evaluating the anti-inflammatory properties of this compound, researchers found that it significantly reduced the levels of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent effect on cytokine inhibition, suggesting potential therapeutic benefits for conditions like rheumatoid arthritis and other inflammatory diseases .
Anticancer Activity Investigation
Another study focused on the anticancer potential of this compound against various cancer cell lines. The findings revealed that the compound exhibited cytotoxic effects on leukemia cells, prompting further investigation into its mechanisms of action and potential as a chemotherapeutic agent .
Neuropharmacological Effects Exploration
Research into the neuropharmacological effects highlighted its ability to modulate neurotransmitter systems. In animal models, administration of this compound resulted in observable changes in behavior consistent with anxiolytic effects. These findings support further exploration into its use for anxiety disorders .
科学研究应用
Antidepressant Effects
Research indicates that compounds similar to 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one exhibit antidepressant properties. Studies have suggested that the benzoazepine structure may influence neurotransmitter systems such as serotonin and norepinephrine, which are critical in mood regulation .
Neuroprotective Properties
This compound has also been investigated for its neuroprotective effects. It may help in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .
Anticancer Potential
Some studies have explored the anticancer potential of benzoazepine derivatives. These compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .
Medicinal Chemistry
In medicinal chemistry, 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride serves as a scaffold for developing new drugs targeting central nervous system disorders. Its structural modifications can lead to derivatives with enhanced therapeutic profiles.
Synthesis of Novel Compounds
The compound is utilized in synthetic organic chemistry as an intermediate for producing other biologically active molecules. Its versatility allows chemists to create a range of derivatives with varying pharmacological activities .
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated several benzoazepine derivatives for their antidepressant effects. Among them, 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one showed significant activity in preclinical models of depression, highlighting its potential as a lead compound for antidepressant drug development .
Case Study 2: Neuroprotection in Alzheimer's Disease
In a study examining neuroprotective agents against Alzheimer's disease, researchers found that derivatives of benzoazepines could reduce amyloid-beta toxicity in neuronal cultures. The findings suggest that modifications of 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one could lead to promising candidates for Alzheimer's treatment .
相似化合物的比较
Key Structural Features and Substitution Patterns
The compound is compared with analogs based on substituent type, position, and functional groups:
Key Observations :
- Substituent Position: The 3-amino group in the target compound contrasts with 8-amino (22246-76-0) and 3-bromo (86499-96-9) analogs, altering electronic properties and reactivity .
- Halogenation : Halogenated derivatives (e.g., 3-36) exhibit higher molecular weights and altered melting points due to halogen electronegativity and steric effects .
- Salt vs. Free Base: The hydrochloride salt form enhances aqueous solubility compared to neutral analogs like 3-(benzylamino)-derivative .
Physicochemical and Commercial Considerations
- Solubility and Stability: The hydrochloride salt form improves stability, whereas non-ionic analogs (e.g., 3-37 in ) exist as oils, complicating formulation .
- Commercial Availability: The target compound is listed as out of stock but is supplied globally (e.g., China, Germany) . Analogs like 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (22246-76-0) are available from multiple suppliers, indicating robust demand .
准备方法
Ring Formation via Oxime and Polyphosphoric Acid-Mediated Ring Expansion
One industrially viable method starts with 1-tetrahydronaphthalenone, which is converted to its oxime by reaction with hydroxylamine. The oxime then undergoes ring expansion in the presence of polyphosphoric acid, yielding a 4,5-dihydro-1H-benzo[b]azepin-2-one intermediate. Subsequent reduction with lithium aluminium hydride (LiAlH4) affords the tetrahydrobenzo[b]azepine derivative. This method is advantageous for its operational simplicity and suitability for scale-up.
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | 1-tetrahydronaphthalenone + hydroxylamine → oxime | Room temperature, methanol | Formation of oxime intermediate |
| 2 | Oxime + polyphosphoric acid → ring-expanded ketone | Slow heating, removal of methylene chloride | Ring enlargement to benzo[b]azepin-2-one |
| 3 | Ketone + LiAlH4 reduction | THF solvent, nitrogen atmosphere, 8–24 h, -10 to 120 °C | Reduction to tetrahydrobenzo[b]azepine |
This sequence yields the 3,4,5-tetrahydro-1H-benzo[b]azepine scaffold efficiently, with reaction times and temperatures optimized for industrial production.
One-Pot Multibond Forming Process from 2-Iodoanilines
A more recent and innovative approach involves the synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines, which are closely related to the target compound, through a one-pot multibond forming process starting from 2-iodoanilines.
Mizoroki–Heck Coupling: 2-iodoanilines react with methyl acrylate in the presence of palladium acetate catalyst to form methyl (E)-2′-aminocinnamates in high yields (76–100%).
Protection and Allylation: The amino group is tosyl-protected, followed by monoallylation using allyl bromide and potassium carbonate.
Reduction: The α,β-unsaturated methyl esters are reduced with diisobutylaluminium hydride (DIBAL-H) to yield (E)-(2-allylamino)cinnamyl alcohols.
One-Pot Overman Rearrangement and Ring-Closing Metathesis (RCM): The allylic trichloroacetimidates derived from the cinnamyl alcohols undergo thermal Overman rearrangement at 160 °C, followed by RCM using Grubbs’ second generation catalyst (5 mol %) at 60 °C to form the 5-amino-2,5-dihydro-1H-benzo[b]azepines in yields up to 81%.
Optimization data for Overman rearrangement and RCM:
| Entry | Overman Rearrangement Conditions | RCM Conditions | Yield (%) |
|---|---|---|---|
| 1 | 140 °C, 48 h | Grubbs II (10 mol %), 50 °C, 48 h | 69 |
| 2 | 160 °C, 24 h | Grubbs II (10 mol %), 50 °C, 48 h | 70 |
| 3 | 160 °C, 24 h | Grubbs II (2.5 mol %), 60 °C, 48 h | 58 |
| 4 | 160 °C, 24 h | Grubbs II (5 mol %), 60 °C, 18 h | 81 |
This method is notable for its efficiency, mild conditions, and applicability to a range of substituted anilines, including electron-deficient derivatives with some modification.
Conversion to Hydrochloride Salt
The free base 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution). This step enhances compound stability, crystallinity, and suitability for pharmaceutical use. The hydrochloride salt formation is generally straightforward and quantitative.
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Oxime ring expansion + LiAlH4 reduction | 1-tetrahydronaphthalenone | Oxime formation, ring expansion, reduction | Industrially scalable, simple operation | Requires strong reducing agent, sensitive conditions |
| One-pot multibond forming from 2-iodoanilines | 2-iodoanilines | Mizoroki–Heck coupling, Overman rearrangement, RCM | High yields, versatile, mild conditions | Requires palladium catalyst, longer reaction times for some substrates |
| Hydrochloride salt formation | Free base benzo[b]azepine | Acid-base reaction | Improves stability and formulation | Additional purification step |
Detailed Research Findings and Notes
The one-pot multibond forming process allows rapid access to 5-amino-2,5-dihydro-1H-benzo[b]azepines, which are precursors or analogues to the target compound, with yields up to 92% depending on substituents.
The Overman rearrangement temperature and catalyst loading for RCM are critical parameters influencing yield and reaction time. Optimized conditions reduce reaction time from 48 to 18 hours with improved yield.
The ring expansion method using polyphosphoric acid provides a robust route to the benzo[b]azepin-2-one core, which can be further functionalized to the amino derivative.
Analytical characterization of intermediates and final products includes 1H and 13C NMR, IR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.
常见问题
Basic Synthesis and Characterization
Q: What are the optimal synthetic routes for 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride, and how can its purity be validated? A: The compound is typically synthesized via multi-step organic reactions, including cyclization and halogenation (e.g., starting from pyrazole or benzazepinone precursors). Key steps involve:
- Alkylation/Amination: Introduction of amino or substituted alkyl groups via nucleophilic substitution, as seen in derivatives with varying yields (49–67%) depending on substituents .
- Characterization:
- IR Spectroscopy: C=O stretching frequencies (e.g., 1651–1781 cm⁻¹) confirm lactam formation .
- NMR: ¹H-NMR signals for aromatic protons (δ 6.5–7.5 ppm) and aliphatic chains (δ 1.5–4.0 ppm) validate structural integrity .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 323–371 [MH⁺]) corroborate molecular weight .
- Purity Assessment: HPLC or GC-MS can detect impurities (<2% total), with pharmacopeial standards requiring ≥98% purity .
Advanced Structural Modifications
Q: How do substituents on the benzoazepinone core influence pharmacological activity? A: Substituents at the 3-amino position or aromatic ring modulate receptor binding and bioavailability:
- Electron-Withdrawing Groups (e.g., Cl): Enhance stability and receptor affinity, as seen in 4-chlorobenzyl derivatives with improved cytotoxic profiles .
- Alkyl Chain Length: Longer chains (e.g., butyl groups) increase lipophilicity, potentially enhancing blood-brain barrier penetration .
- Methodological Insight: Structure-activity relationship (SAR) studies using in vitro assays (e.g., receptor binding or enzyme inhibition) are critical. For example, benzazepinone derivatives in patents show anticancer activity via kinase inhibition .
Stability and Reactivity
Q: What experimental conditions affect the stability of this compound? A: Stability is influenced by:
- pH: Hydrolysis may occur under strongly acidic/basic conditions (e.g., degradation of lactam rings) .
- Temperature: Storage at –20°C in anhydrous environments is recommended to prevent decomposition .
- Light Sensitivity: Benzoazepinones with aromatic systems may require protection from UV light to avoid photodegradation .
Analytical Differentiation
Q: How can researchers distinguish this compound from structurally similar impurities? A: Advanced techniques include:
- High-Resolution Mass Spectrometry (HRMS): Exact mass (e.g., 226.1066 for related analogs) resolves isotopic patterns .
- 2D NMR (COSY, HSQC): Correlates proton and carbon signals to differentiate regioisomers .
- X-ray Crystallography: Resolves absolute configuration, critical for chiral centers in derivatives .
Addressing Data Contradictions
Q: How should discrepancies in synthetic yields or spectral data be resolved? A: Variations arise from:
- Reaction Conditions: Temperature, solvent polarity, and catalyst loading (e.g., 47–67% yields in alkylation steps) .
- Resolution Steps: Replicate experiments with controlled parameters (e.g., inert atmosphere for moisture-sensitive reactions).
- Cross-Validation: Compare spectral data with published benchmarks (e.g., IR peaks within ±5 cm⁻¹ tolerance) .
Pharmacological Mechanisms
Q: What in vitro or in vivo models are suitable for studying its therapeutic potential? A: Preclinical models include:
- Cancer: Xenograft models to evaluate antitumor efficacy of patented benzoazepinone derivatives .
- Cardiovascular Disease: Hypertension models (e.g., SHR rats) for analogs like benazepril intermediates .
- Neurological Disorders: In vitro blood-brain barrier models assess permeability of lipophilic derivatives .
Regulatory and Safety Considerations
Q: What safety protocols apply to handling this compound? A:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
